9,10-Anthracenedione, 1,4,8-trihydroxy-2-(3-oxopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate anthraquinone derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, it can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-trihydroxy-6-methylanthraquinone, known for its anticancer and anti-inflammatory properties.
Aloe-emodin: 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone, studied for its laxative and anticancer effects.
Chrysophanol: 1,8-dihydroxy-3-methylanthraquinone, known for its antimicrobial and anti-inflammatory activities.
Uniqueness
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75963-98-3 |
---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O6/c1-2-10(20)7-6-9-8-13(22)15-16(17(9)23)19(25)14-11(18(15)24)4-3-5-12(14)21/h3-5,8,21-23H,2,6-7H2,1H3 |
InChI Key |
CXPWOYRLHGVQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.